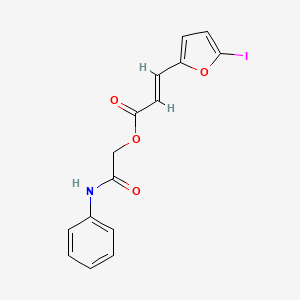
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that features a unique combination of functional groups, including an anilino group, an oxoethyl group, and an iodofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation reaction between an aniline derivative and an oxoethyl ester, followed by the introduction of the iodofuran moiety through a halogenation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The iodofuran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The anilino group can form hydrogen bonds with active sites, while the iodofuran moiety may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-anilino-2-oxoethyl) (E)-3-(5-bromofuran-2-yl)prop-2-enoate
- (2-anilino-2-oxoethyl) (E)-3-(5-chlorofuran-2-yl)prop-2-enoate
- (2-anilino-2-oxoethyl) (E)-3-(5-fluorofuran-2-yl)prop-2-enoate
Uniqueness
Compared to its analogs, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound particularly valuable in medicinal chemistry and material science applications.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO4/c16-13-8-6-12(21-13)7-9-15(19)20-10-14(18)17-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKVAVQJCSNPR-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)/C=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
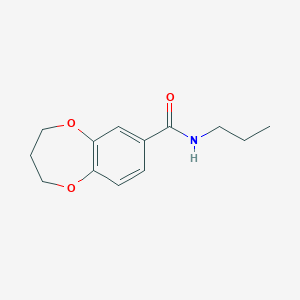
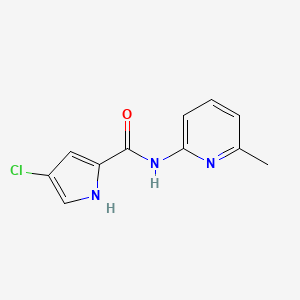
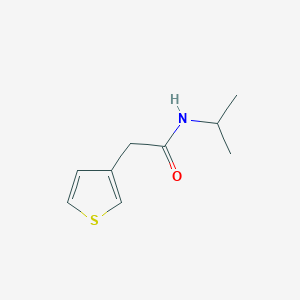
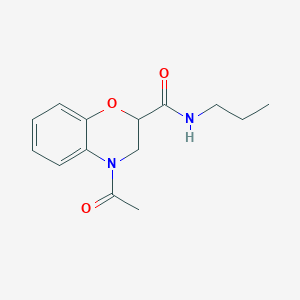

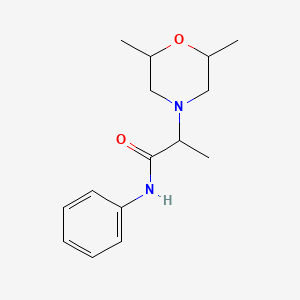
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)
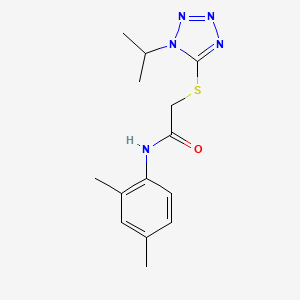
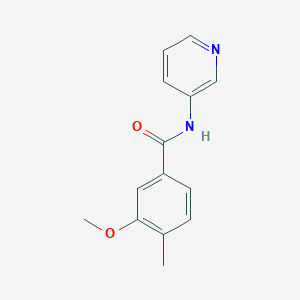
![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

